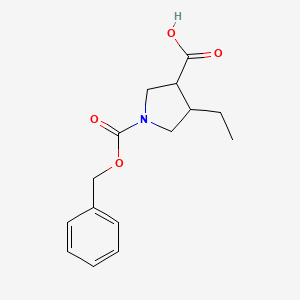

1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid

Description

1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group and an ethyl substituent at the 4-position of the pyrrolidine ring. Its molecular formula is C₁₅H₁₉NO₄, with a molecular weight of 277.32 g/mol (CAS 1428243-25-7) . The stereochemistry of the compound is critical; for example, the (3R,4S) and (3S,4R) isomers (CAS 1428243-69-9) are distinct in their spatial arrangement, influencing interactions in chiral environments such as enzyme binding . This compound is commonly utilized in pharmaceutical synthesis as an intermediate, leveraging the Cbz group for amine protection during peptide coupling or heterocyclic derivatization .

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-2-12-8-16(9-13(12)14(17)18)15(19)20-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPALAXKZXXURJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amine group using benzyl chloroformate, followed by the introduction of the ethyl group at the 4-position through alkylation reactions. The carboxylic acid group can be introduced via oxidation reactions or through the use of carboxylation reagents.

Industrial production methods may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Chemical Reactions Analysis

1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis to yield the free amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid is utilized as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that lead to the development of new drugs with enhanced efficacy and reduced side effects.

Case Study : Research has demonstrated its role in the synthesis of imidazopyrrolopyrazine derivatives, which are being investigated for their anticancer properties .

Development of Antiviral Agents

The compound has shown promise in the development of antiviral agents, particularly those targeting viral replication mechanisms. The benzyloxycarbonyl group enhances the lipophilicity of the molecule, facilitating better cell membrane penetration.

Case Study : A study highlighted its effectiveness in synthesizing derivatives that inhibit viral enzymes, showcasing its potential in antiviral drug development .

Neuroprotective Agents

Research indicates that derivatives of this compound exhibit neuroprotective properties. The compound's ability to modulate neurotransmitter systems makes it a candidate for treating neurodegenerative diseases.

Case Study : Investigations into its neuroprotective effects have shown promising results in animal models of Parkinson's disease, suggesting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amine site. The ethyl group and carboxylic acid group contribute to the compound’s reactivity and stability. The pathways involved include nucleophilic substitution, oxidation-reduction reactions, and hydrolysis.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between the target compound and analogous molecules:

Biological Activity

1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid, also known as trans-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid, is a compound with significant biological activity. This article delves into its chemical properties, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H19NO4, with a molecular weight of 277.32 g/mol. The compound features a pyrrolidine ring substituted with a benzyloxycarbonyl group and an ethyl group, contributing to its unique properties.

Structural Formula

The structural representation can be summarized as follows:

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.

- Anti-inflammatory Properties : It may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Neuroprotective Effects : Preliminary studies suggest that it could protect neuronal cells from damage due to neurodegenerative conditions.

Case Study 1: Antioxidant Activity

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that the compound effectively reduced radical concentrations compared to control groups.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Case Study 2: Anti-inflammatory Effects

In another investigation published in the Journal of Medicinal Chemistry, the anti-inflammatory effects were assessed in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 300 | 200 |

| Compound (10 µM) | 150 | 100 |

| Compound (50 µM) | 50 | 30 |

Case Study 3: Neuroprotective Properties

A recent study examined the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results demonstrated that treatment with the compound significantly reduced cell death and apoptosis markers.

Summary of Biological Activities

The following table summarizes the key biological activities reported for this compound:

| Biological Activity | Evidence Level |

|---|---|

| Antioxidant | Moderate |

| Anti-inflammatory | Strong |

| Neuroprotective | Emerging Evidence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.